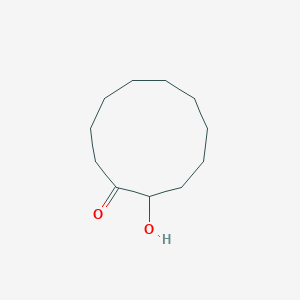
2-Hydroxycycloundecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxycycloundecan-1-one is an organic compound belonging to the class of cycloalkanones It features a hydroxyl group (-OH) attached to the cycloundecanone ring, making it a hydroxy-substituted cycloundecanone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxycycloundecan-1-one can be achieved through several methods. One common approach involves the hydroxylation of cycloundecanone using oxidizing agents. For instance, the reaction of cycloundecanone with hydrogen peroxide in the presence of a catalyst such as sodium tungstate can yield this compound. The reaction conditions typically involve moderate temperatures and controlled pH to ensure selective hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high selectivity and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxycycloundecan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cycloundecanone or cycloundecanoic acid.
Reduction: Formation of 2-hydroxycycloundecanol.
Substitution: Formation of various substituted cycloundecanones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Hydroxycycloundecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Hydroxycycloundecan-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxycyclohexanone: A smaller cycloalkanone with similar hydroxylation.
2-Hydroxycyclopentanone: Another smaller cycloalkanone with a hydroxyl group.
Cycloundecanone: The parent compound without the hydroxyl group.
Uniqueness
2-Hydroxycycloundecan-1-one is unique due to its larger ring size compared to other hydroxy-substituted cycloalkanones. This larger ring size can influence its chemical reactivity and interactions with biological targets. Additionally, the presence of the hydroxyl group provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Propiedades
Número CAS |
57620-93-6 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
2-hydroxycycloundecan-1-one |
InChI |
InChI=1S/C11H20O2/c12-10-8-6-4-2-1-3-5-7-9-11(10)13/h10,12H,1-9H2 |
Clave InChI |
SIYYPNBHLUQIBD-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCC(C(=O)CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
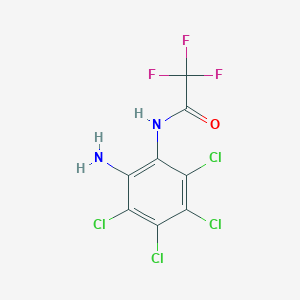


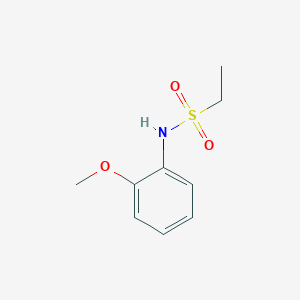

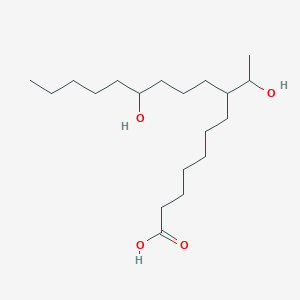
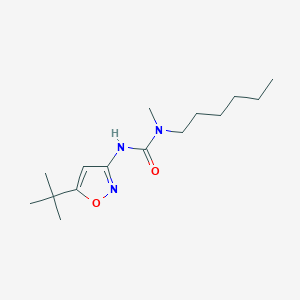
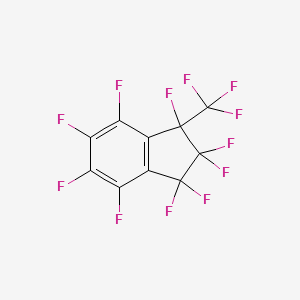
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)
![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)
![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)

![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)
